molecular formula C12H13ClFNO B7860781 2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide

2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide

Cat. No.: B7860781
M. Wt: 241.69 g/mol
InChI Key: RLQGPZGFWAYDCB-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide (CAS: 874595-08-1) is a substituted acetamide derivative with a molecular weight of 241.69 g/mol . Its structure features a cyclopropyl group, a 3-fluorobenzyl substituent, and a chlorine atom at the 2-position of the acetamide backbone. For instance, structurally related chloroacetamides have been utilized in palladium-catalyzed enantioselective cyclizations to form lactams and other bioactive scaffolds .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c13-7-12(16)15(11-4-5-11)8-9-2-1-3-10(14)6-9/h1-3,6,11H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQGPZGFWAYDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC(=CC=C2)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and possible therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₂H₁₃ClFNO
  • Molecular Weight : Approximately 276.13 g/mol
  • Structure : The compound features a chloro-substituted cyclopropyl group and a fluoro-benzyl moiety, which are crucial for its interaction with biological targets.

Biological Activity Overview

Preliminary studies suggest that 2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide exhibits significant biological activity, particularly in pharmacological contexts. It has been investigated for its potential as an anti-inflammatory and analgesic agent. The unique combination of chloro and fluoro substituents enhances its interaction with biological receptors, potentially modulating pathways related to pain and inflammation .

The compound's mechanism of action appears to involve modulation of various biological receptors. Interaction studies indicate that it may influence inflammatory pathways, making it a valuable candidate for further research in the field of medicinal chemistry .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
2-Amino-N-(4-chlorobenzyl)-N-cyclopropyl-acetamideC₁₂H₁₃ClN₂OPotentially different biological activity profile
N-(2-Chloro-5-fluorobenzyl)-N-cyclopropyl-glycinamideC₁₂H₁₃ClFN₂OMay exhibit distinct pharmacological properties
2-Chloro-N-cyclopropyl-N-(3,4-dichlorobenzyl)-acetamideC₁₂H₁₂Cl₃NOSimilar anti-inflammatory properties

Case Studies

  • Anti-inflammatory Effects : A study indicated that compounds similar to 2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide exhibited significant anti-inflammatory effects in animal models. The research highlighted the potential for these compounds to reduce inflammation markers effectively .
  • Antimicrobial Potential : Another investigation explored the antimicrobial capacity of related acetamides, revealing that some derivatives could enhance the efficacy of existing antibiotics against strains like Klebsiella pneumoniae. This suggests a promising avenue for developing combination therapies .
  • Cytotoxicity Assessment : In vitro tests demonstrated that while some analogs displayed cytotoxicity against cancer cell lines, 2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide showed low cytotoxic potential, indicating a favorable safety profile for further development .

Synthesis Methods

The synthesis of 2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide typically involves several steps:

  • Starting Materials : The synthesis begins with cyclopropyl amine and chloroacetyl chloride.
  • Reactions : The reaction conditions are optimized to enhance yield and purity, often involving solvents like dichloromethane or ethyl acetate.
  • Purification : Final products are purified using techniques such as recrystallization or chromatography.

Future Directions

Research is ongoing to explore the full therapeutic potential of 2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide. Future studies may focus on:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Clinical Trials : Assessing safety and efficacy in human subjects.
  • Combination Therapies : Evaluating the effectiveness of this compound in conjunction with existing medications.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Ring

Compound Name Substituent Position(s) Molecular Weight (g/mol) Key Applications/Findings References
2-Chloro-N-cyclopropyl-N-(3-fluoro-benzyl)-acetamide 3-F 241.69 Intermediate in Pd-catalyzed reactions; potential for enantioselective synthesis .
2-Chloro-N-cyclopropyl-N-(4-methoxybenzyl)-acetamide 4-OCH₃ 253.73 High conversion/yield in Pd-catalyzed lactam cyclizations; electron-donating OCH₃ enhances reactivity .
2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide 2,6-Cl₂ 292.60 Increased steric bulk; used in agrochemical research .
2-Chloro-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide 3,4-Cl₂ 292.59 Higher lipophilicity; explored for pesticidal activity .
2-Chloro-N-isopropyl-N-(3-(trifluoromethyl)benzyl)-acetamide 3-CF₃ 293.72 (est.) Enhanced metabolic stability in drug discovery due to CF₃ group .

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy derivative (electron-donating) shows superior catalytic activity in Pd-mediated reactions compared to electron-withdrawing substituents like halogens .
  • Halogen Effects : Fluorine (3-F) offers a balance of steric and electronic effects, while dichloro derivatives (2,6-Cl₂ or 3,4-Cl₂) increase molecular weight and lipophilicity, making them suitable for hydrophobic target interactions .
  • Trifluoromethyl (CF₃) : Introduces strong electron-withdrawing effects and metabolic stability, often leveraged in pharmaceuticals .

Variations in the N-Substituent (Cyclopropyl vs. Other Groups)

Compound Name N-Substituent Molecular Weight (g/mol) Key Applications/Findings References
2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-acetamide Tetrahydronaphthalen-1-yl 274.78 Enhanced lipophilicity and π-π stacking potential; studied in CNS drug discovery .
2-Chloro-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide 3-Cl-benzyl 258.15 Dual chloro substituents may improve binding to chlorophilic enzyme pockets .

Key Observations :

  • Bulkier Substituents : The tetrahydronaphthalen group increases molecular volume, affecting bioavailability and membrane permeability .

Structural Analogues in Catalysis and Drug Discovery

  • Pd-Catalyzed Reactions : Derivatives like 2-chloro-N-cyclopropyl-N-(4-methoxybenzyl)-acetamide exhibit high enantioselectivity (up to 95% ee) in lactam formation due to optimized carboxylate ligand interactions .
  • Biological Targets : The 3-fluoro-benzyl variant’s moderate lipophilicity (clogP ~2.5) may favor blood-brain barrier penetration, unlike more polar analogues .
  • Safety Profiles : Dichloro derivatives (e.g., 2,6-Cl₂) show higher toxicity risks, as indicated by GHS hazard classifications .

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